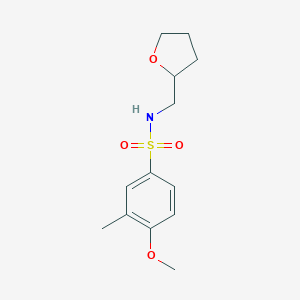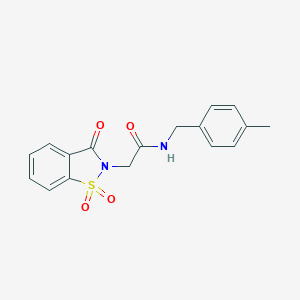
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1,2,4-triazole-3-thiol.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: May be used in the production of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-chloro-2-methylphenyl)-acetamide: Lacks the triazole and sulfanyl groups.
2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Lacks the chloro-substituted phenyl ring.
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Similar structure but with a different triazole isomer.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the combination of its chloro-substituted phenyl ring, triazole ring, and sulfanyl group. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Propiedades
Número CAS |
437750-59-9 |
|---|---|
Fórmula molecular |
C11H11ClN4OS |
Peso molecular |
282.75g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
Clave InChI |
GTTPEXUKKREWKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B426616.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B426617.png)
![N-cyclopropyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426618.png)


![2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B426623.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426626.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B426627.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)

![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426631.png)

![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
